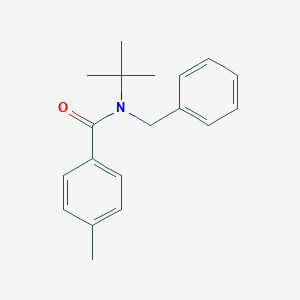![molecular formula C24H14Cl2N2O2S3 B295265 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295265.png)
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has also been reported to possess antiviral activity against herpes simplex virus and antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, the compound has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a versatile building block for the synthesis of organic materials. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is the further exploration of its potential as a fluorescent probe for the detection of metal ions. Another direction is the development of more efficient synthetic routes for the compound. Additionally, the compound's potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2,5-dichlorothiophene-3-carboxaldehyde, 2-mercaptoacetic acid, and diphenylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been explored for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials.
Propiedades
Fórmula molecular |
C24H14Cl2N2O2S3 |
|---|---|
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H14Cl2N2O2S3/c25-20-12-16(21(26)33-20)18(29)13-31-24-27-22-17(11-19(32-22)14-7-3-1-4-8-14)23(30)28(24)15-9-5-2-6-10-15/h1-12H,13H2 |
Clave InChI |
BYFKFSMALNXVCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=C(SC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B295208.png)
